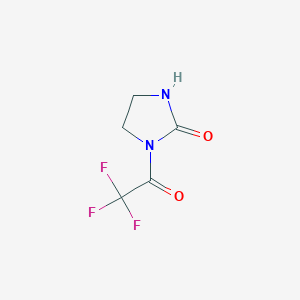

1-(Trifluoroacetyl)imidazolidin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

5391-41-3 |

|---|---|

Molecular Formula |

C5H5F3N2O2 |

Molecular Weight |

182.10 g/mol |

IUPAC Name |

1-(2,2,2-trifluoroacetyl)imidazolidin-2-one |

InChI |

InChI=1S/C5H5F3N2O2/c6-5(7,8)3(11)10-2-1-9-4(10)12/h1-2H2,(H,9,12) |

InChI Key |

ACUWFQYXVZLYSM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Trifluoroacetyl Imidazolidin 2 One and Its Derivatives

Direct Synthesis Approaches to the Imidazolidin-2-one Core

Direct synthetic methods aim to construct the fundamental imidazolidin-2-one ring. These approaches are often characterized by their efficiency and atom economy, building the core structure through various cyclization strategies.

Cyclocarbonylation of 1,2-Diamines with Carbonyl Donors

A primary and straightforward strategy for synthesizing the imidazolidin-2-one core involves the reaction of 1,2-diamines with a carbonyl source. mdpi.comnih.gov This method directly incorporates the C1 carbonyl unit to form the cyclic urea (B33335) structure. Various carbonylating agents have been employed for this purpose, ranging from highly reactive phosgene (B1210022) derivatives to more benign sources like carbon dioxide and dialkyl carbonates. mdpi.com

Carbonyldiimidazole (CDI) is a frequently used carbonyl transfer agent for this transformation, offering advantages such as mild reaction conditions and the formation of non-problematic byproducts like carbon dioxide and imidazole (B134444). mdpi.commdpi.com Dialkyl carbonates, such as dimethyl carbonate (DMC) and diethyl carbonate (DEC), have also been utilized, often in the presence of a catalyst to activate the carbonyl group. For instance, Cu(NO₃)₂ has been reported to catalyze the synthesis of imidazolidin-2-ones from 1,2-diamines and dialkyl carbonates, where the copper(II) ion is believed to activate the carbonate's carbonyl by O-coordination. mdpi.com

More atom-economical and environmentally friendly carbonyl sources like carbon monoxide (CO) and carbon dioxide (CO₂) are highly attractive. mdpi.com Palladium-catalyzed oxidative carbonylation of ethylenediamine (B42938) in water has been shown to produce imidazolidin-2-one in good yield. mdpi.com Similarly, CO₂ has been successfully used as a carbonyl source for the synthesis of imidazolidin-2-ones from aliphatic 1,2-diamines, catalyzed by systems like CeO₂. mdpi.com

| Carbonyl Donor | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Carbonyldiimidazole (CDI) | None (often with DMAP) | Mild conditions, benign byproducts. | mdpi.commdpi.com |

| Dimethyl Carbonate (DMC) | Cu(NO₃)₂ | Catalytic activation of the carbonyl group. | mdpi.com |

| Carbon Monoxide (CO) | Palladium Catalyst | Oxidative carbonylation, high atom economy. | mdpi.com |

| Carbon Dioxide (CO₂) | CeO₂ or DPPA/PhTMG | Green carbonyl source, requires activation. | mdpi.com |

Transition-Metal Catalyzed Intramolecular Diamination of Alkenes with Urea Derivatives

The intramolecular diamination of alkenes using urea derivatives is a powerful and elegant strategy for constructing the imidazolidin-2-one scaffold. mdpi.com This approach involves the formation of two new carbon-nitrogen bonds across a double bond in a single synthetic operation, often with high stereocontrol. Various transition metals, including palladium, copper, and gold, have been shown to effectively catalyze this transformation. mdpi.com

Palladium catalysis has been extensively studied for the intramolecular diamination of alkenes. In 2005, a significant breakthrough was the report of a Pd(II)-catalyzed synthesis of fused imidazolidin-2-ones from unfunctionalized alkenes. mdpi.com This reaction utilized a hypervalent iodine reagent, such as PhI(OAc)₂, as a stoichiometric oxidant, suggesting the involvement of a Pd(II)/Pd(IV) catalytic cycle. mdpi.com The reaction proved effective for creating five-, six-, and seven-membered fused ring systems. mdpi.com

More recently, palladium catalysis has been applied to the intermolecular asymmetric diamination of 1,3-dienes with 1,3-dialkylureas. mdpi.com By employing a chiral pyridine-oxazoline ligand, this method achieves high yields and excellent enantioselectivities under mild conditions, producing chiral vinyl imidazolidin-2-ones. mdpi.comorganic-chemistry.org Another palladium-catalyzed approach involves the carboamination of allylic ureas with aryl bromides, which generates up to two stereocenters. organic-chemistry.org Additionally, aza-Heck reactions of N-phenoxy ureas, catalyzed by palladium, provide access to unsaturated imidazolidinones with free N-H groups. nih.gov

| Substrate Type | Key Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Unfunctionalized Alkenes | Pd(II) catalyst, PhI(OAc)₂ | Fused Imidazolidin-2-ones | Involves Pd(II)/Pd(IV) cycle. | mdpi.com |

| 1,3-Dienes | Pd(II) catalyst, Chiral Ligand | Chiral Vinyl Imidazolidin-2-ones | Asymmetric, high enantioselectivity. | mdpi.com |

| Allylic Ureas | Pd₂(dba)₃, Xantphos, Aryl Bromides | Substituted Imidazolidin-2-ones | Carboamination reaction. | organic-chemistry.org |

| N-Phenoxy Ureas | Pd(0) or Pd(II) catalyst | Unsaturated, N-H Imidazolidin-2-ones | Aza-Heck cyclization. | nih.gov |

Copper-catalyzed methods have also emerged as a viable route for the synthesis of imidazolidin-2-ones via diamination. A copper-mediated strategy for the diamination of N-allylic ureas has been reported, although it often requires a stoichiometric amount of copper to minimize byproduct formation. mdpi.com The proposed mechanism involves an initial copper-mediated hydroamination, followed by the homolytic cleavage of a C-Cu bond to form a radical intermediate that reacts with an external nitrogen nucleophile. mdpi.com

A notable advancement is the development of a Cu(II)-catalyzed asymmetric intramolecular cyclization of N-alkenyl ureas. mdpi.com This reaction utilizes a bidentate oxazoline (B21484) ligand to achieve high to excellent enantioselectivities in the synthesis of chiral imidazolidinones. mdpi.com The presence of a basic medium was found to be crucial for imparting chirality to the final product. mdpi.com Copper catalysts are also employed in the reaction of aziridines with isocyanates to efficiently yield substituted imidazolidinones. nih.gov

Gold catalysis offers unique reactivity for the synthesis of imidazolidin-2-ones. A gold(I)-catalyzed intramolecular dihydroamination of allenes tethered to ureas has been developed, providing bicyclic imidazolidin-2-ones in high yields and with excellent diastereoselectivity. mdpi.comnih.gov This redox-neutral and atom-economic approach is an alternative to alkene diamination and does not require a stoichiometric oxidant. mdpi.comnih.gov The reaction is effective for both N-δ- and N-γ-allenyl ureas under mild conditions. nih.govacs.org

In some cases, gold catalysis can lead to tandem reactions. For example, a cationic gold(I) catalyst can promote a 5-exo-trig cyclization to form the imidazolidin-2-one ring, which is then followed by an oxidation to a gold(III) species that undergoes an electrophilic aromatic auration to produce tricyclic indoline (B122111) scaffolds. mdpi.com

Intramolecular Hydroamination of Unsaturated Urea Derivatives

The intramolecular hydroamination of unsaturated urea derivatives represents another important atom-economic pathway to imidazolidin-2-ones. mdpi.com This approach involves the addition of an N-H bond across an unsaturated carbon-carbon bond within the same molecule. mdpi.com While thermodynamically favorable, the reaction often faces kinetic barriers due to electrostatic repulsion between the nucleophilic amine and the electron-rich π-system, thus necessitating catalysis. mdpi.com

Palladium has been successfully used to catalyze the hydroamination of propargylic ureas. mdpi.com For instance, the selective 5-exo-dig cyclization of propargylic tosylureas can be achieved using Pd(OAc)₂. mdpi.com Base-mediated hydroamination provides a metal-free alternative. Strong bases like sodium hydride (NaH) and sodium hydroxide (B78521) (NaOH) have been shown to promote the 5-exo-dig cyclization of propargyl ureas to afford five-membered cyclic ureas in high yields. mdpi.comacs.org

More recently, organocatalysis has been applied to this transformation. The phosphazene base BEMP has been identified as a highly active catalyst for the intramolecular hydroamidation of propargylic ureas, affording imidazolidin-2-ones under ambient conditions with remarkably short reaction times. acs.orgorganic-chemistry.orgacs.org This method demonstrates excellent chemo- and regioselectivity for the five-membered ring product. acs.orgacs.org

| Catalyst System | Unsaturated Substrate | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂ | Propargylic Tosylureas | Selective 5-exo-dig cyclization. | mdpi.com |

| Sodium Hydride (NaH) | Azapropargyl Glicinamides | Base-mediated, metal-free. | mdpi.com |

| BEMP (Phosphazene Base) | Propargylic Ureas | Organocatalytic, ambient conditions, very fast. | acs.orgorganic-chemistry.orgacs.org |

Aziridine (B145994) Ring Expansion Methodologies

A versatile method for synthesizing the imidazolidin-2-one skeleton involves the ring expansion of aziridines. This approach leverages the high ring strain of the three-membered aziridine ring, which facilitates its opening and subsequent reaction with a suitable one-carbon synthon.

One of the most common strategies is the reaction of aziridines with isocyanates. This reaction can be catalyzed by Lewis acids and proceeds with a high degree of regio- and stereospecificity. For instance, the cycloaddition of chiral aziridine-2-carboxylates with various isocyanates (including aryl, alkyl, and tosyl isocyanates) provides an efficient route to enantiomerically pure 4-functionalized imidazolidin-2-ones. bioorg.org The reaction typically proceeds with retention of configuration at the stereocenter of the aziridine. bioorg.org This method is advantageous for creating chiral imidazolidin-2-ones, which are valuable as chiral auxiliaries in asymmetric synthesis. bioorg.orgjournals.co.za

The reaction conditions and the nature of the substituents on both the aziridine and the isocyanate can influence the reaction's outcome. For example, N-alkylaziridine-2-carboxylates react with N-alkyl isocyanates without a catalyst to form imidazolidin-2-ones, while reaction with N-phenyl isocyanates can lead to the formation of oxazolidin-2-imines. researchgate.net Palladium catalysts have also been employed in the ring-opening cyclization of 2-vinylaziridines with isocyanates to produce imidazolidin-2-ones. mdpi.com More recently, copper-catalyzed reactions of aziridines with isocyanates have been developed, offering an efficient route to a diverse range of imidazolidinones. frontiersin.org

| Aziridine Substrate | Reagent | Catalyst/Conditions | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Chiral aziridine-2-carboxylates | Aryl, alkyl, tosyl isocyanates | Lewis Acid | Enantiomerically pure 4-functionalized imidazolidin-2-ones | High regio- and stereospecificity; retention of configuration. | bioorg.org |

| N-Alkylaziridine-2-carboxylates | N-Alkyl isocyanates | None | Imidazolidin-2-ones | Catalyst-free reaction. | researchgate.net |

| 2-Vinylaziridines | Isocyanates | Palladium acetate (B1210297)/PPh3 | Imidazolidin-2-ones | Palladium-catalyzed cycloaddition. | mdpi.com |

| Aziridines | Isocyanates | Copper catalyst | Substituted imidazolidinones | Broad functional group compatibility. | frontiersin.org |

Acid-Catalyzed Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives

The formation of the imidazolidin-2-one ring can also be achieved through the cyclization of linear urea precursors. This method is particularly useful for synthesizing substituted imidazolidin-2-ones.

A notable example is the acid-catalyzed reaction of N-(2,2-dialkoxyethyl)ureas with various electron-rich aromatic and heterocyclic C-nucleophiles. mdpi.comproquest.comnih.govresearchgate.net This reaction proceeds via an intramolecular cyclization followed by an electrophilic substitution. The process typically begins with the acid-promoted formation of an iminium cation intermediate from the N-(2,2-dialkoxyethyl)urea. nih.gov This electrophilic intermediate then reacts with a C-nucleophile (such as a phenol (B47542) or an indole) to furnish the substituted imidazolidin-2-one. mdpi.comnih.gov

The reaction exhibits excellent regioselectivity, yielding predominantly 4-substituted imidazolidin-2-ones. mdpi.comproquest.com The use of trifluoroacetic acid (TFA) as a catalyst in a solvent like toluene (B28343) is common for this transformation. mdpi.comnih.gov The yields are generally good to high, and the methodology benefits from readily available starting materials and a straightforward procedure. mdpi.comproquest.com Quantum chemistry calculations have been used to rationalize the observed regioselectivity of the reaction. mdpi.comnih.gov

Introduction of the Trifluoroacetyl Group

Once the imidazolidin-2-one core is formed, or by using a precursor already containing the desired group, the trifluoroacetyl moiety is introduced.

Acylation of Imidazolidin-2-ones with Trifluoroacetylation Reagents

The most direct method for synthesizing 1-(trifluoroacetyl)imidazolidin-2-one is the acylation of imidazolidin-2-one itself. This is a standard N-acylation reaction where the nitrogen atom of the imidazolidin-2-one ring acts as a nucleophile, attacking an electrophilic trifluoroacetylating agent.

Common reagents for this purpose include trifluoroacetic anhydride (B1165640) (TFAA) and trifluoroacetyl chloride. The reaction is analogous to the acylation using other acyl chlorides, such as acetyl chloride, which is used to produce N-acetyl-imidazolidin-2-one. prepchem.com The reaction is typically carried out in an inert solvent, and a base may be added to neutralize the acid byproduct. The reactivity of the imidazolidin-2-one can be influenced by substituents on the ring.

Incorporation of Trifluoroacetylated Precursors

An alternative strategy involves using a starting material that already contains the trifluoroacetyl group. This approach builds the imidazolidin-2-one ring around the pre-installed trifluoroacetyl moiety. For example, a trifluoroacetylated diamine derivative could be cyclized with a carbonylating agent like phosgene, carbonyldiimidazole (CDI), or a dialkyl carbonate to form the desired product. nih.govmdpi.com This method allows for the strategic placement of the trifluoroacetyl group from the outset of the synthesis.

Stereoselective Synthesis of Substituted 1-(Trifluoroacetyl)imidazolidin-2-ones

The synthesis of chiral, non-racemic 1-(trifluoroacetyl)imidazolidin-2-ones is of significant interest for applications in asymmetric synthesis and medicinal chemistry.

Asymmetric Catalysis in Imidazolidin-2-one Formation

Achieving stereoselectivity in the synthesis of substituted imidazolidin-2-ones often relies on the use of asymmetric catalysis during the ring-forming step. The resulting chiral imidazolidin-2-one can then be trifluoroacetylated.

Several catalytic asymmetric methods have been developed for the synthesis of the imidazolidin-2-one ring. These include:

Palladium-catalyzed diamination of alkenes: Chiral ligands can be used in palladium-catalyzed reactions to achieve enantioselective diamination of alkenes with ureas, forming chiral imidazolidin-2-ones. mdpi.comresearchgate.net For instance, the Pd(II)-catalyzed diamination of 1,3-dienes using a chiral pyridine-oxazoline ligand can produce chiral imidazolidin-2-ones with high yields and excellent enantioselectivities. mdpi.com

Copper-catalyzed cyclization: Asymmetric intramolecular cyclization of N-alkenyl ureas can be catalyzed by copper(II) complexes with chiral bidentate oxazoline ligands, affording chiral imidazolidinones in good yields and high enantioselectivity. mdpi.com

Organocatalysis: Chiral Brønsted acids have been used to catalyze the 1,3-dipolar cycloaddition reactions that form chiral imidazolidines, which can be precursors to the corresponding imidazolidin-2-ones. rsc.org Chiral imidazolidinone catalysts themselves, often derived from amino acids, have been instrumental in a wide range of asymmetric transformations, highlighting the importance of this chiral scaffold. princeton.edu

The stereoselective synthesis of the imidazolidin-2-one ring, followed by trifluoroacetylation, provides a reliable pathway to optically active this compound derivatives.

| Method | Catalyst System | Substrates | Key Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Diamination | Pd(II) / Chiral Pyridine-Oxazoline Ligand | 1,3-Dienes and 1,3-Dialkylureas | High yields and excellent enantioselectivities. | mdpi.com |

| Asymmetric Carboamination | Pd(0) / Chiral Spiro Phosphoramidite Ligand | N-Allyl Ureas | High enantiomeric excesses. | mdpi.com |

| Asymmetric Intramolecular Cyclization | Cu(II) / Chiral Bidentate Oxazoline Ligand | N-Alkenyl Ureas | High to excellent enantioselectivity. | mdpi.com |

| 1,3-Dipolar Cycloaddition | Chiral Brønsted Acid | Aldehydes, Amino Esters, Anilines | High diastereoselectivity and enantioselectivity. | rsc.org |

Diastereoselective Approaches Utilizing Chiral Templates

The use of chiral templates, often referred to as chiral auxiliaries, is a well-established strategy in asymmetric synthesis to induce diastereoselectivity. journals.co.za In the context of this compound derivatives, a chiral imidazolidin-2-one backbone can serve as the template to control the stereochemistry of subsequent reactions. These chiral imidazolidin-2-ones are often derived from enantiomerically pure diamines or amino alcohols. journals.co.za

The general approach involves the acylation of a chiral imidazolidin-2-one with a trifluoroacetylating agent. The pre-existing stereocenters on the imidazolidin-2-one ring direct the approach of the incoming trifluoroacetyl group, leading to the preferential formation of one diastereomer over the other. The steric hindrance and electronic properties of the substituents on the chiral auxiliary are crucial in determining the level of diastereoselectivity. For instance, bulky substituents on the chiral template can effectively shield one face of the molecule, forcing the electrophilic attack of the trifluoroacetylating agent to occur from the less hindered face.

While specific literature on the diastereoselective trifluoroacetylation of a chiral imidazolidin-2-one is not abundant, the principle is analogous to the well-documented acylation of other chiral auxiliaries, such as Evans' oxazolidinones. williams.edu The acylation is typically carried out by deprotonating the nitrogen of the chiral imidazolidin-2-one with a strong base, such as n-butyllithium or sodium hydride, to form a nucleophilic amide. This is followed by the addition of a trifluoroacetylating agent, for example, trifluoroacetic anhydride or trifluoroacetyl chloride.

The diastereoselectivity of such reactions can be high, often exceeding 90% diastereomeric excess (d.e.), depending on the structure of the chiral auxiliary and the reaction conditions. After the desired transformation, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product, and the auxiliary can often be recovered for reuse. journals.co.za

Table 1: Representative Chiral Imidazolidin-2-ones Used as Chiral Auxiliaries

| Chiral Auxiliary | Precursor | Key Features |

| (4R,5R)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-one | (R,R)-1,2-Diphenylethylenediamine | C2-symmetric, provides a highly controlled chiral environment. journals.co.za |

| (4S)-4-Benzyl-imidazolidin-2-one | (S)-2-Amino-3-phenylpropan-1-ol | Derived from a chiral amino alcohol, offers steric hindrance from the benzyl (B1604629) group. |

| Ephedrine-derived imidazolidin-2-ones | Ephedrine | Readily available chiral source, has demonstrated high efficiency in asymmetric induction. journals.co.za |

Pseudo-Multicomponent Protocols for Enantiomerically Enriched Structures

Pseudo-multicomponent reactions (pseudo-MCRs) are one-pot processes where one of the reactants is involved in more than one reaction step, distinguishing them from true multicomponent reactions where three or more different reactants combine. These protocols are highly efficient as they reduce the number of synthetic steps and purification procedures. For the synthesis of enantiomerically enriched imidazolidin-2-ones, a pseudo-MCR can be designed using a chiral starting material to induce stereoselectivity.

A notable example is the synthesis of 1,3-disubstituted imidazolidin-2-ones using a pseudo-multicomponent protocol starting from the enantiomerically pure trans-(R,R)-diaminocyclohexane. mdpi.com This process involves the in-situ formation of a Schiff base, followed by reduction and cyclization. mdpi.com

The reaction sequence can be summarized as follows:

Schiff Base Formation: trans-(R,R)-diaminocyclohexane reacts with two equivalents of an aldehyde to form a diimine (Schiff base). mdpi.com

Reduction: The resulting Schiff base is then reduced in the same pot, for instance with sodium borohydride (B1222165), to yield a chiral N,N'-disubstituted diamine. mdpi.com

Cyclization: Finally, a carbonylating agent, such as carbonyldiimidazole (CDI), is introduced to facilitate the cyclization to the corresponding 1,3-disubstituted imidazolidin-2-one. mdpi.com

This one-pot protocol has been shown to be efficient, with yields ranging from 55% to 81%. mdpi.com The chirality of the final product is dictated by the starting trans-(R,R)-diaminocyclohexane. To obtain a derivative like this compound, a subsequent selective N-trifluoroacetylation step would be necessary if one of the nitrogen atoms remains unsubstituted. Alternatively, the protocol could potentially be adapted by using a suitable combination of reactants that would lead to the desired trifluoroacetylated product directly, although this would require further research.

Table 2: Example of a Pseudo-Multicomponent Protocol for a Chiral Imidazolidin-2-one

| Step | Reactants | Reagents | Product |

| 1. Schiff Base Formation | trans-(R,R)-diaminocyclohexane, Aldehyde (2 equiv.) | Heat (e.g., microwave irradiation) | Diimine intermediate |

| 2. Reduction | Diimine intermediate | Sodium borohydride (NaBH4) | N,N'-Disubstituted diamine |

| 3. Cyclization | N,N'-Disubstituted diamine | Carbonyldiimidazole (CDI) | 1,3-Disubstituted imidazolidin-2-one |

This pseudo-multicomponent approach represents a sustainable and efficient method for generating enantiomerically enriched imidazolidin-2-one scaffolds, which are precursors for compounds like this compound. mdpi.com

Chemical Reactivity and Transformations Mediated by 1 Trifluoroacetyl Imidazolidin 2 One

Reactions Involving the N-Trifluoroacetyl Moiety

The presence of the electron-withdrawing trifluoromethyl group (-CF3) renders the N-trifluoroacetyl portion of the molecule particularly reactive. This group activates the adjacent carbonyl for nucleophilic attack and can participate in various acyl transfer reactions.

Role as an Activating Group for Electrophilic or Nucleophilic Processes

The trifluoroacetyl group is a potent activating group due to the strong inductive effect of the three fluorine atoms. This effect polarizes the C-N amide bond and increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. researchgate.net This activation is a key feature of N-trifluoroacetyl amides. organic-chemistry.org

In the context of electrophilic processes, while the nitrogen lone pair's delocalization into the carbonyl group is reduced compared to a standard amide, it is still generally considered an electron-donating group in electrophilic aromatic substitution, albeit a moderately attenuated one. libretexts.org However, the primary role of the trifluoroacetyl group in 1-(Trifluoroacetyl)imidazolidin-2-one is to facilitate nucleophilic reactions at the acyl carbon. This enhanced electrophilicity allows the molecule to act as an efficient trifluoroacetylating agent.

The acyl group can function as a transient activating group in more complex transformations. oaepublish.com This strategy involves using the acyl group to facilitate a desired reaction, after which it is removed or participates in a subsequent step, such as a retro-Claisen reaction. oaepublish.com

Cleavage Strategies for the Trifluoroacetyl Group

The trifluoroacetyl group is valued as a protecting group for amines in organic synthesis because it is stable under acidic conditions but can be readily removed under mild basic or solvolytic conditions. bath.ac.ukresearchgate.netarkat-usa.org The ease of cleavage is attributed to the electron-withdrawing nature of the CF3 group, which facilitates nucleophilic attack at the carbonyl carbon.

Common methods for the deprotection of N-trifluoroacetyl groups include:

Hydrolysis: Treatment with aqueous base, such as sodium hydroxide (B78521) or potassium carbonate, effectively cleaves the amide bond.

Solvolysis: Mild solvolysis, for instance with sodium acetate (B1210297) in ethanol, is also an effective method for removing the group. researchgate.net

Ammonolysis: Reaction with ammonia (B1221849) or primary amines can lead to the cleavage of the trifluoroacetyl group.

The relative lability of the trifluoroacetyl group compared to other acyl groups makes it a useful tool in multi-step synthesis where selective deprotection is required.

Interactive Table: Cleavage Conditions for N-Trifluoroacetyl Groups

| Reagent(s) | Conditions | Substrate Type | Efficacy |

| Aqueous NaOH/KOH | Room Temperature | General N-TFA amides | High |

| NaOAc/EtOH | Mild heating | N-TFA protected amines | High |

| NH3 or R-NH2 | Varies | General N-TFA amides | Moderate to High |

| Hydroxylamine salts | Neutral pH | Secondary amides | High, chemoselective |

Transamidation and Related Acyl Transfer Reactions

Transamidation is the exchange of the amine portion of an amide with another amine. For typical amides, this reaction is difficult and often requires a catalyst. nih.gov However, the activated nature of the N-trifluoroacetyl amide bond in this compound makes it a more feasible substrate for such transformations. The neighboring fluorine atoms can activate the amide for associative transamidation, even without a catalyst. researchgate.net

This reactivity allows the compound to serve as an acyl donor in Friedel-Crafts acylation reactions, transferring the trifluoroacetyl group to an aromatic ring. arkat-usa.org N-trifluoroacetyl α-amino acid OSu esters, which are structurally related, have been successfully used as acyl donors. arkat-usa.org Similarly, this compound could potentially be used to synthesize other amides or esters via acyl transfer to amine or alcohol nucleophiles. rsc.org This process is a key strategy in various synthetic methodologies, including the synthesis of peptides and other biologically active molecules. nih.gov

Reactivity at the Imidazolidin-2-one Ring System

The imidazolidin-2-one ring is a stable heterocyclic system, but it possesses sites that can undergo chemical modification. The reactivity of the ring is influenced by the N-trifluoroacetyl substituent.

Reactions at the C-4 and C-5 Positions

The methylene (B1212753) groups at the C-4 and C-5 positions of the imidazolidin-2-one ring are the primary sites for functionalization. The protons on these carbons are weakly acidic and can be removed by a strong base to form an enolate or related carbanionic species. This nucleophile can then react with various electrophiles.

While specific examples for this compound are not prevalent in the literature, the general reactivity pattern for N-acyl imidazolidinones suggests that reactions such as alkylation, aldol (B89426) condensation, and acylation at the C-4 or C-5 position are possible. The N-trifluoroacetyl group would likely influence the regioselectivity and stereoselectivity of these reactions. The synthesis of 4- and 5-substituted imidazolidin-2-ones is a known synthetic route, often proceeding through the cyclization of urea (B33335) derivatives. nih.gov

Mechanistic Elucidation of Reactions Involving 1 Trifluoroacetyl Imidazolidin 2 One

Computational Chemistry Investigations

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms that are often difficult to probe experimentally. Through quantum mechanical calculations, it is possible to map potential energy surfaces, characterize transition states, and analyze the electronic properties of reactants, intermediates, and products.

In reactions involving nucleophilic attack at the trifluoroacetyl carbonyl group of 1-(trifluoroacetyl)imidazolidin-2-one, computational studies on analogous N-acylated imidazolidine-2-thiones suggest that the reaction likely proceeds through a tetrahedral intermediate. nih.govnih.gov Density Functional Theory (DFT) calculations could be employed to locate the transition state for the formation of this intermediate. The geometry of the transition state would reveal the trajectory of the incoming nucleophile and the degree of bond formation and breaking.

For a hypothetical hydrolysis reaction, the transition state would likely involve the oxygen atom of a water molecule approaching the carbonyl carbon of the trifluoroacetyl group, with simultaneous elongation of the C=O bond. The imidazolidin-2-one ring and the trifluoromethyl group would also influence the steric and electronic environment of the transition state. Analysis of the vibrational frequencies of the transition state structure would confirm it as a first-order saddle point on the potential energy surface, with a single imaginary frequency corresponding to the reaction coordinate.

Furthermore, computational models can predict the preferred reaction pathways in cases where multiple reactive sites exist. For instance, in the presence of a nucleophile, attack could potentially occur at the trifluoroacetyl carbonyl or the urea (B33335) carbonyl of the imidazolidin-2-one ring. Transition state analysis would be instrumental in determining the kinetically favored pathway by comparing the activation energies for both possibilities.

Mapping the energy profile of a reaction provides a quantitative understanding of its feasibility and rate. For a reaction of this compound, an energy profile would typically depict the relative energies of the reactants, transition states, intermediates, and products.

Consider a representative two-step reaction, such as aminolysis, proceeding through a tetrahedral intermediate. The energy profile would show an initial energy barrier corresponding to the transition state for the formation of the tetrahedral intermediate. The intermediate itself would reside in a local energy minimum. A second energy barrier would represent the transition state for the breakdown of the intermediate to form the final products. The relative heights of these barriers would determine the rate-determining step of the reaction.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Tetrahedral Intermediate | +5.7 |

| Transition State 2 | +12.8 |

| Products | -10.3 |

This is a hypothetical energy profile for a representative reaction and is for illustrative purposes.

The electronic structure of this compound is dominated by the strong inductive effect of the trifluoromethyl group. This effect significantly increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack. Computational methods such as Natural Bond Orbital (NBO) analysis can quantify the partial charges on the atoms, providing a clear picture of the electron distribution within the molecule.

The electron-withdrawing nature of the trifluoroacetyl group also affects the nucleophilicity of the nitrogen atoms in the imidazolidin-2-one ring. This can be computationally assessed by calculating the proton affinity or by analyzing the energies of the frontier molecular orbitals. Such analyses are crucial for understanding the compound's behavior in reactions where it might act as a nucleophile.

Applications in Asymmetric Catalysis and Synthesis

1-(Trifluoroacetyl)imidazolidin-2-one as a Chiral Auxiliary Precursor

The efficacy of a chiral auxiliary is contingent on its ability to effectively bias the stereochemical outcome of a reaction, its ease of installation and removal, and the potential for its recovery and reuse. The N-trifluoroacetyl group in this compound plays a significant role in the context of its function as a chiral auxiliary precursor. The powerful electron-withdrawing nature of the trifluoroacetyl group can influence the electronic properties and conformational rigidity of the imidazolidin-2-one ring system, which are crucial elements in stereochemical induction.

Design Principles for Chiral Auxiliaries Derived from Imidazolidin-2-ones

Chiral auxiliaries derived from the imidazolidin-2-one scaffold are designed to offer a well-defined and predictable steric environment to direct the approach of incoming reagents. Key design principles for these auxiliaries include:

Rigid Conformational Framework: The five-membered ring of the imidazolidin-2-one provides a conformationally restricted backbone. This rigidity is essential for creating a predictable three-dimensional space that allows for effective facial discrimination of prochiral substrates.

Steric Hindrance: The substituents on the chiral centers of the imidazolidin-2-one ring are strategically placed to block one face of the reactive center, thereby forcing the reactant to approach from the less hindered side. The choice of these substituents is critical in maximizing diastereoselectivity.

Electronic Effects: The electronic nature of the substituents on the imidazolidin-2-one ring can influence the reactivity of the attached substrate. The N-acyl group, in this case, the trifluoroacetyl group, can significantly impact the acidity of α-protons and the geometry of enolates formed, which is a key factor in many carbon-carbon bond-forming reactions. The strong electron-withdrawing trifluoroacetyl group is expected to increase the acidity of α-protons, facilitating enolate formation under milder conditions.

Cleavage and Recovery: An effective chiral auxiliary must be readily cleavable from the product without causing epimerization of the newly formed stereocenter. Furthermore, the ability to recover the auxiliary in high yield for reuse is crucial for the economic viability of the synthetic route.

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions

The N-acylated imidazolidin-2-one framework has demonstrated exceptional utility in directing diastereoselective carbon-carbon bond-forming reactions, particularly in alkylations. The trifluoroacetyl group in this compound is anticipated to enhance the performance of the auxiliary in such transformations.

In a study utilizing a polymer-supported 2-imidazolidinone chiral auxiliary, excellent diastereocontrol was achieved in asymmetric alkylation reactions. The N-propionyl derivative of a chiral imidazolidin-2-one, when subjected to alkylation with various electrophiles, yielded the corresponding products with high diastereomeric excess. The trifluoroacetyl group, being a stronger electron-withdrawing group than the propionyl group, is expected to favor the formation of a rigid, chelated (Z)-enolate, which is crucial for high stereofacial discrimination. This rigid enolate structure, combined with the steric hindrance provided by the auxiliary's substituents, effectively shields one face of the enolate, leading to a highly diastereoselective alkylation.

| Entry | Electrophile | N-Acyl Group | Diastereomeric Excess (de) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl (B1604629) bromide | Propionyl | >99% | 85 |

| 2 | Allyl iodide | Propionyl | >99% | 78 |

| 3 | Methyl iodide | Propionyl | >99% | 65 |

Role in Stereoselective Transformations

Beyond its role as a precursor to a chiral auxiliary for stoichiometric asymmetric synthesis, the imidazolidin-2-one scaffold is also implicated in catalytic stereoselective transformations. The electronic properties of the N-substituent can play a crucial role in the catalytic cycle, influencing both the rate and the enantioselectivity of the reaction.

Enantioselective Alkene Carboamination Reactions

The synthesis of chiral 4-substituted imidazolidin-2-ones can be achieved through palladium-catalyzed enantioselective carboamination of N-allylureas. nih.govnih.gov In these reactions, an N-allylurea couples with an aryl bromide to afford the corresponding 4-(arylmethyl)imidazolidin-2-one with the creation of a new stereocenter. The enantioselectivity of this process is highly dependent on the chiral ligand employed in the palladium catalyst system.

While direct studies on N-trifluoroacetyl-N'-allylureas in this specific reaction are not prevalent, the electronic nature of the N-substituent is known to influence the enantiodetermining step of the catalytic cycle. It has been suggested that for N-allylurea substrates, the carbon-carbon bond-forming reductive elimination is the enantiodetermining step. nih.govacs.org Electron-withdrawing substituents on the cyclizing nitrogen can influence the rate of this step. The trifluoroacetyl group, being strongly electron-withdrawing, could potentially modulate the electronic density at the palladium center during the reductive elimination phase, thereby impacting the enantioselectivity of the transformation.

| Entry | Aryl Bromide | N-Substituent on Urea (B33335) | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Bromotoluene | Phenyl | 92% | 88 |

| 2 | 4-Bromoanisole | Phenyl | 90% | 85 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Phenyl | 95% | 75 |

Advanced Synthetic Strategies and Future Research Trajectories

Development of Novel Catalytic Systems for Trifluoroacetylated Imidazolidin-2-ones

The synthesis of the imidazolidin-2-one core has been accomplished through a variety of catalytic methods, which provide a foundation for the development of systems tailored to trifluoroacetylated analogues. mdpi.com Transition metals such as palladium, gold, and copper have proven effective in catalyzing the formation of the imidazolidin-2-one scaffold through processes like hydroamination and diamination reactions. mdpi.comresearchgate.net For instance, gold(I)-catalyzed hydroamination of N-allylic ureas and palladium-catalyzed intramolecular diamination of alkenes are established routes to the core structure. mdpi.comresearchgate.net

Recent advancements have also highlighted the utility of heterogeneous catalysts, which offer advantages in separation and recyclability. Ceria-based materials (CeO₂) and γ-Al₂O₃ have been successfully employed for the synthesis of imidazolidin-2-ones from 1,2-diamines and carbon dioxide, showcasing the potential for more sustainable catalytic processes. mdpi.com Furthermore, simple and cost-effective alkaline earth metal catalysts have been used for the atom-efficient synthesis of functionalized imidazolidine (B613845) derivatives. nih.gov

For the specific introduction of the trifluoroacetyl group, or the cyclization of trifluoroacetylated precursors, organocatalysis presents a promising avenue. Trifluoroacetic acid (TFA) itself has been utilized as an efficient catalyst for the synthesis of related heterocyclic structures, suggesting that Brønsted acid catalysis could be a key strategy. nih.govresearchgate.net Chiral thiourea (B124793) derivatives, acting as hydrogen-bond donors, are another class of organocatalysts that could activate precursors for enantioselective cyclization. scispace.comorganic-chemistry.org The development of novel catalytic systems will likely focus on combining the efficiency of metal catalysis for ring formation with the unique activation modes of organocatalysts to control the incorporation and reactivity of the trifluoroacetyl moiety.

Table 1: Overview of Catalytic Systems Relevant to Imidazolidin-2-one Synthesis

| Catalyst Type | Specific Examples | Reaction Type | Potential Application for Trifluoroacetylated Analogues |

| Transition Metal | Palladium (Pd) Complexes | Intramolecular Diamination | Catalyzing cyclization of trifluoroacetylated alkenyl ureas. |

| Gold (Au) Chloride | Intramolecular Hydroamidation | Solid-phase synthesis of the core ring prior to trifluoroacetylation. mdpi.com | |

| Copper (Cu) Salts | Oxidative Amination | Mediating ring-closure of appropriately functionalized precursors. researchgate.net | |

| Heterogeneous | Ceria (CeO₂) Nanoparticles | Carbonylation with CO₂ | Green synthesis of the imidazolidin-2-one scaffold using a sustainable C1 source. mdpi.com |

| Gamma-Alumina (γ-Al₂O₃) | Cyclization in scCO₂ | High-temperature, sustainable production of the core heterocycle. mdpi.com | |

| Organocatalyst | Trifluoroacetic Acid (TFA) | Acid-catalyzed Cyclization | Direct catalysis for the formation of the ring from trifluoroacetylated precursors. nih.gov |

| Phosphazene Bases | Intramolecular Hydroamidation | Promoting cyclization of propargylic ureas under mild conditions. researchgate.net | |

| Main Group | Alkaline Earth Bis(amides) | Cascade Cycloadditions | Atom-efficient, one-pot synthesis from simple starting materials. nih.gov |

Exploration of Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly integral to modern synthetic planning. mdpi.com For the synthesis of 1-(Trifluoroacetyl)imidazolidin-2-one, several sustainable strategies can be envisioned based on established methods for related heterocycles. A primary focus is the use of environmentally benign solvents. Water, in particular, has been demonstrated as a viable medium for the synthesis of thioxoimidazolidinone conjugates in "on-water" protocols, which leverage the unique reactivity at the organic-water interface. ijsr.netrsc.org Other green solvents like supercritical carbon dioxide (scCO₂), ionic liquids, and biorenewable solvents such as Cyrene or γ-valerolactone represent attractive alternatives to traditional volatile organic compounds. ijsr.netnih.govusc.edu

Energy efficiency is another key aspect of green chemistry. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times, improve yields, and reduce side-product formation in the synthesis of imidazolidinone and thiazolidinone derivatives. researchgate.netumich.edu Combining microwave irradiation with solvent-free conditions or recyclable heterogeneous catalysts, such as indium(III) chloride, further enhances the environmental credentials of the synthesis. researchgate.net

Atom economy is maximized through the use of catalytic cycles and by employing sustainable reagents. The use of carbon dioxide as a C1 building block to form the carbonyl group of the imidazolidin-2-one ring is a prime example of a green and atom-economical approach, replacing hazardous reagents like phosgene (B1210022). mdpi.comresearchgate.net

Integration into Cascade and Multicomponent Reactions

Cascade (or domino) and multicomponent reactions (MCRs) are powerful strategies for rapidly building molecular complexity from simple starting materials in a single pot, thereby adhering to green chemistry principles by minimizing intermediate purification steps and solvent waste. mdpi.comresearchgate.net The imidazolidin-2-one scaffold is well-suited for synthesis via such approaches.

Pseudo-multicomponent one-pot protocols have been developed for the synthesis of 1,3-disubstituted imidazolidin-2-ones, involving the in situ formation of a Schiff base, followed by reduction and cyclization. mdpi.com Similarly, one-pot, four-component reactions have been effectively used to generate highly substituted imidazole (B134444) rings, a related heterocyclic system. researchgate.net These precedents suggest a viable pathway for the synthesis of this compound by designing an MCR that incorporates a trifluoroacetylating agent or a trifluoroacetylated building block. For example, a reaction between a 1,2-diamine, a carbonyl source, and a trifluoroacetylating agent could potentially form the target molecule in a single operation. The use of alkaline earth catalysts has been shown to mediate one-pot cascades, which could be adapted for this purpose. nih.gov

Furthermore, imidazolidinones themselves, particularly chiral variants, are renowned as organocatalysts for initiating cascade reactions. sci-hub.box This dual role, as both a synthetic target and a potential catalyst, opens up intriguing possibilities for auto-catalytic systems or for using the trifluoroacetylated product to catalyze subsequent transformations.

Theoretical Predictions and Data-Driven Synthesis Design

Computational chemistry provides indispensable tools for understanding reaction mechanisms and predicting the properties of novel compounds. Density Functional Theory (DFT) is a powerful method for investigating the electronic structure, stability, and reactivity of molecules like this compound. mdpi.comnih.gov DFT calculations can be used to model transition states, rationalize reaction outcomes, and elucidate the role of catalysts in complex reaction pathways, such as the iminium and enamine catalysis cycles in imidazolidinone-catalyzed cascade reactions. sci-hub.box

For the synthesis of trifluoroacetylated imidazolidinones, computational studies can help predict the regioselectivity of acylation, the conformational preferences of the molecule, and the energetic barriers for cyclization. nih.govnih.govresearchgate.net Molecular electrostatic potential (MEP) mapping can identify electrophilic and nucleophilic sites, guiding the design of derivatization strategies. nih.gov Frontier Molecular Orbital (FMO) analysis provides insights into the chemical reactivity, with the HOMO-LUMO gap indicating the kinetic stability of the compound. nih.gov

Beyond theoretical predictions for single molecules, data-driven approaches and machine learning are emerging as transformative tools in chemical synthesis. By analyzing large datasets of chemical reactions, algorithms can predict optimal reaction conditions, suggest novel synthetic routes, and even design molecules with desired properties. The future design of synthetic pathways for complex targets like functionalized imidazolidinones will likely involve an integrated approach, where computational predictions guide initial experiments, and the resulting data is fed back into machine learning models to refine and accelerate the discovery process.

Table 2: Application of Computational Methods in Imidazolidinone Research

| Computational Method | Application Area | Insights Provided |

| Density Functional Theory (DFT) | Mechanistic Studies | Elucidation of reaction pathways, transition state energies, and catalyst-substrate interactions. sci-hub.box |

| Structural Analysis | Optimization of molecular geometry and prediction of stable conformers. | |

| Reactivity Prediction | Calculation of FMO energies (HOMO/LUMO) and MEP maps to identify reactive sites. nih.gov | |

| Semi-empirical Simulations | Reaction Outcome Prediction | Rationalizing the formation of different products based on reagent properties (e.g., mono- vs. di-acylation). nih.govresearchgate.net |

| Molecular Docking | Biological Activity | Predicting binding modes and affinities to protein targets (for related bioactive compounds). mdpi.com |

| Data-Driven Algorithms | Synthesis Design | De novo design of synthetic routes and optimization of reaction conditions based on existing chemical data. |

Expanding the Scope of Derivatization and Functionalization

This compound possesses multiple sites for further chemical modification, making it a versatile scaffold for creating a library of new compounds. The most apparent site is the remaining N-H proton at the N3 position. This site can undergo a variety of common N-functionalization reactions, including:

N-Alkylation: Introduction of alkyl chains, which can be further functionalized.

N-Arylation: Formation of a C-N bond with an aromatic or heteroaromatic ring, often via transition-metal-catalyzed cross-coupling reactions.

N-Acylation: Introduction of a second acyl group, leading to the formation of asymmetric di-acyl derivatives. nih.gov

Furthermore, the saturated carbon backbone (C4 and C5) of the imidazolidinone ring can be functionalized. Syntheses starting from functionalized diamines or involving reactions that introduce substituents onto the ring, such as the acid-catalyzed reaction of N-(2,2-dialkoxyethyl)ureas with C-nucleophiles to form 4-substituted imidazolidin-2-ones, demonstrate that the ring itself is amenable to modification. nih.gov The development of methods to selectively functionalize the C-H bonds of the this compound ring would significantly expand its synthetic utility.

Potential for Materials Science Applications (excluding specific properties)

The structural features of this compound suggest its potential as a valuable building block in materials science, particularly in the field of polymer chemistry. The presence of the trifluoroacetyl group is significant, as fluorine-containing polymers are known for a range of specialized applications.

One major potential application is as a monomer or a precursor to a monomer for polymerization. N-acylated cyclic esters and amides can undergo ring-opening polymerization (ROP) to produce functional polyesters and polyamides. rsc.org By analogy, this compound could potentially be used in ROP to create novel polyureas with pendant trifluoroacetyl groups, which would influence the bulk properties of the resulting polymer.

Additionally, the imidazolidinone scaffold can be incorporated into polymer backbones or used as a support for catalysts. Polymer-supported chiral imidazolidinones have been designed for use as recyclable organocatalysts in asymmetric synthesis. researchgate.net The trifluoroacetyl group could serve as a functional handle for grafting onto a polymer support or could modulate the catalytic activity of such a system. The structural rigidity and hydrogen-bonding capabilities of the imidazolidinone core, combined with the unique characteristics of the trifluoroacetyl moiety, make it an intriguing candidate for the design of high-performance polymers, functional materials, and advanced catalytic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.